molecular formula C20H22ClN3OS B2778161 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-98-9

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2778161
CAS No.: 391862-98-9
M. Wt: 387.93
InChI Key: MJPFBKOYPOOFJI-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that features a unique adamantyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The adamantyl group provides stability and enhances the compound’s ability to interact with specific receptors or enzymes. The thiadiazole ring can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of an adamantyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c21-16-3-1-15(2-4-16)18-23-24-19(26-18)22-17(25)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPFBKOYPOOFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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